N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride is a heterocyclic compound that incorporates both an azetidine and a tetrahydropyran ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound is classified as an amine due to the presence of the amine functional group, and it is a dihydrochloride salt, which enhances its solubility in aqueous environments.
The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine typically involves a reaction between tetrahydro-2H-pyran-4-ylamine and N-methylazetidine. This reaction is generally carried out under controlled conditions, including the use of solvents and catalysts to optimize yield and purity.
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine has a molecular formula of and a molecular weight of 170.25 g/mol. Its structure consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 170.25 g/mol |
IUPAC Name | N-methyl-N-(oxan-4-yl)azetidin-3-amine |
InChI | InChI=1S/C9H18N2O/c1-11(9-6-10-7-9)8-2-4-12-5-3-8/h8-10H,2-7H2,1H3 |
InChI Key | NUALQRRQUINFNU-UHFFFAOYSA-N |
Canonical SMILES | CN(C1CCOCC1)C2CNC2 |
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine can participate in various chemical reactions:
Common reagents for these reactions include:
These reactions are performed under controlled conditions to ensure specificity and yield.
The mechanism of action for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, leading to various biological effects. This mechanism is particularly relevant in studies related to enzyme inhibition and receptor modulation in pharmacological contexts.
The compound exhibits characteristics typical of amines and heterocycles, including:
Key chemical properties include:
These properties make it suitable for diverse applications in organic synthesis and medicinal chemistry .
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride has several scientific uses:
Its potential as a therapeutic agent makes it a subject of interest in drug development research .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1